molecular formula C4H7N3O4 B14319232 N-(2-Carboxyethyl)-N-nitrosourea CAS No. 108278-71-3

N-(2-Carboxyethyl)-N-nitrosourea

Cat. No.: B14319232
CAS No.: 108278-71-3
M. Wt: 161.12 g/mol
InChI Key: FADNSVDEAHIDRF-UHFFFAOYSA-N
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Description

N-(2-Carboxyethyl)-N-nitrosourea is a nitrosourea derivative characterized by a carboxyethyl functional group attached to the nitrosourea backbone. Nitrosoureas are alkylating agents known for their antitumor activity, primarily through DNA cross-linking and alkylation. This article infers its properties and mechanisms based on comparisons with well-documented analogs.

Properties

CAS No.

108278-71-3

Molecular Formula

C4H7N3O4

Molecular Weight

161.12 g/mol

IUPAC Name

3-[carbamoyl(nitroso)amino]propanoic acid

InChI

InChI=1S/C4H7N3O4/c5-4(10)7(6-11)2-1-3(8)9/h1-2H2,(H2,5,10)(H,8,9)

InChI Key

FADNSVDEAHIDRF-UHFFFAOYSA-N

Canonical SMILES

C(CN(C(=O)N)N=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carboxyethyl)-N-nitrosourea typically involves the reaction of 2-carboxyethylamine with nitrosyl chloride under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the nitrosourea group. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(2-Carboxyethyl)-N-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosourea group into amines.

    Substitution: The carboxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-Carboxyethyl)-N-nitrosourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA damage.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Carboxyethyl)-N-nitrosourea involves the formation of reactive intermediates that can interact with biological molecules. The nitrosourea group is known to alkylate DNA, leading to the formation of cross-links and strand breaks. This results in the inhibition of DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Structural and Functional Group Variations

Nitrosoureas differ in substituents, which critically influence their reactivity, stability, and biological activity:

Compound Substituent (R) Key Functional Impact
N-(2-Chloroethyl)-N-nitrosourea Chloroethyl (-CH₂CH₂Cl) High alkylating potential, forms DNA cross-links
N-(2-Carboxyethyl)-N-nitrosourea Carboxyethyl (-CH₂CH₂COOH) Enhanced hydrophilicity; potential for altered metabolism
N'-Cyclohexyl-N-(2-chloroethyl)-N-nitrosourea (CCNU) Cyclohexyl + Chloroethyl Lipophilic, improved CNS penetration
N-(2-Hydroxyethyl)-N-nitrosourea (HOENU) Hydroxyethyl (-CH₂CH₂OH) Reduced alkylation efficiency; mutagenic via AT transversions

Decomposition Kinetics and Stability

Decomposition rates (Table 1) determine drug activation and half-life. Acidic conditions slow decomposition, affecting therapeutic efficacy:

Table 1: Aqueous Decomposition Rates (pH 7.4)

Compound Decomposition Rate (min⁻¹) pH 6.0 Rate (min⁻¹)
N-(2-Chloroethyl)-N-nitrosourea (1a) 2.81 × 10⁻² 1.72 × 10⁻²
Nimustine (single moiety) 8.80 × 10⁻³ 9.73 × 10⁻⁴
Hypothetical Carboxyethyl analog* Inferred slower Inferred slower

Note: Carboxyethyl’s electron-withdrawing group may stabilize the nitrosourea moiety, reducing decomposition compared to chloroethyl derivatives .

DNA Alkylation and Cross-Linking

Nitrosoureas alkylate DNA at guanine O6 and N7 positions, forming interstrand cross-links (ICLs) like 1,2-diguanylethane. Key differences:

  • Chloroethyl derivatives (e.g., BCNU, CCNU): Form ICLs via 1-(3-deoxycytidyl),2-(1-deoxyguanosinyl)ethane, contributing to cytotoxicity .
  • Carboxyethyl analog : The carboxylate group may hinder cross-linking due to steric and electronic effects, reducing ICL formation compared to chloroethyl compounds.
  • Hydroxyethyl derivatives (HOENU) : Primarily cause AT→TA transversions with minimal cross-linking .

Table 2: DNA Modification Profiles

Compound Major DNA Adducts Cross-Link Frequency
N-(2-Chloroethyl)-N-nitrosourea O6-chloroethylguanine, diguanylethane High (ICL-dependent)
Carboxyethyl analog* O6-carboxyethylguanine* Low (predicted)
HOENU O6-hydroxyethylguanine None

Cytotoxicity and Antitumor Activity

Cytotoxicity correlates with decomposition rates and DNA damage efficiency:

Table 3: IC50 Values in Cancer Cell Lines (µM)

Compound A549 (Lung) MCF-7 (Breast) Selectivity (vs. HEK293T)
N-(2-Chloroethyl)-N-nitrosourea 38 ± 1 52 ± 3 2.5-fold
BCNU 45 ± 4 60 ± 5 1.8-fold
Spin-labeled nitrosoureas (e.g., 7a) 12–35 18–40 3.0–5.0-fold

Carboxyethyl analogs may exhibit reduced potency due to slower activation but improved selectivity if hydrophilic groups minimize off-target effects .

Metabolic Pathways and Repair Mechanisms

  • Metabolism : Chloroethylnitrosoureas are metabolized by hepatic microsomes to urea derivatives (e.g., 1,3-bis(2-chloroethyl)urea) . Carboxyethyl derivatives may undergo decarboxylation or conjugation, altering bioavailability.
  • DNA Repair: O6-alkylguanine-DNA alkyltransferase (MGMT) repairs O6-adducts. Carboxyethyl adducts may evade MGMT, enhancing persistence in MGMT+ tumors.

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